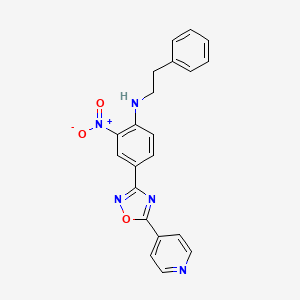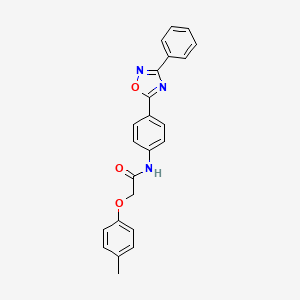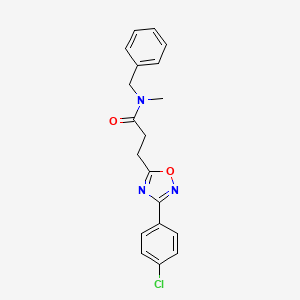
N-phenethyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenethyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as OPA-15406, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. OPA-15406 is a synthetic compound that belongs to the family of oxadiazole derivatives and has been synthesized using a multi-step chemical process.
作用機序
N-phenethyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide exerts its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation and pain, improve glucose tolerance, and increase insulin sensitivity. This compound has also been shown to have a protective effect on the heart and brain, reducing the damage caused by ischemia-reperfusion injury.
実験室実験の利点と制限
N-phenethyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under a wide range of conditions and has a long half-life in vivo. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in certain assays. This compound also has a relatively low potency compared to other compounds, which may require higher concentrations for effective results.
将来の方向性
There are several future directions for the study of N-phenethyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One potential direction is the development of this compound derivatives with improved potency and solubility. Another direction is the investigation of the mechanisms underlying the neuroprotective effects of this compound. Additionally, the potential use of this compound as a therapeutic agent for the treatment of various diseases, such as diabetes and neurodegenerative disorders, warrants further exploration.
In conclusion, this compound is a novel compound that has shown promising results in various fields of research. Its synthesis method has been optimized to achieve high yields and purity. This compound exerts its effects through the modulation of various signaling pathways in cells, and has several biochemical and physiological effects. While this compound has some limitations for use in lab experiments, there are several future directions for its study, including the development of derivatives with improved potency and solubility, and the investigation of its potential therapeutic applications.
合成法
The synthesis of N-phenethyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, including the condensation of 2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenol with chloroacetic acid, followed by the reaction of the resulting product with phenethylamine. The final compound is obtained by purification through column chromatography. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
N-phenethyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biotechnology. In neuroscience, this compound has been shown to have a neuroprotective effect against ischemic brain injury in animal models. In pharmacology, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In biotechnology, this compound has been used as a tool to study the interaction between proteins and small molecules.
特性
IUPAC Name |
2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-18-9-5-6-12-20(18)24-27-25(31-28-24)21-13-7-8-14-22(21)30-17-23(29)26-16-15-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKTYNVJWJFJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)



![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)






![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)
